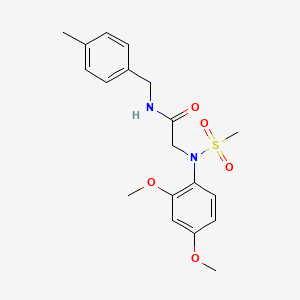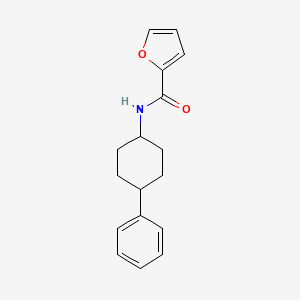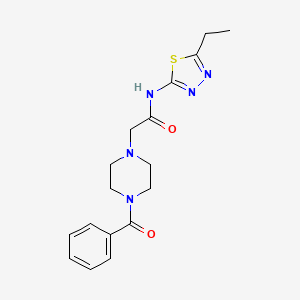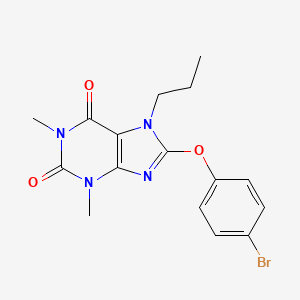![molecular formula C18H12BrClN2O3 B3464915 5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3464915.png)
5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide
Descripción general
Descripción
5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide is a chemical compound that is widely used in scientific research. It is a furamide derivative that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide involves its interaction with the enzyme PARP. PARP is involved in the repair of DNA damage, and inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer. Additionally, this compound has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide is its ability to inhibit the activity of the enzyme PARP, which is involved in DNA repair. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer. However, one of the limitations of this compound is its potential toxicity. It has been shown to induce DNA damage and cell death in cancer cells, but it may also have toxic effects on healthy cells.
Direcciones Futuras
There are many potential future directions for research involving 5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide. One area of research could be the development of more potent and selective inhibitors of PARP. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy. Finally, further research could be conducted to investigate the potential toxic effects of this compound on healthy cells and to identify ways to mitigate these effects.
Conclusion
In conclusion, this compound is a valuable tool for scientific research. Its ability to inhibit the activity of PARP makes it a potential therapeutic agent for cancer, while its anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases. The synthesis method of this compound is well-established, and the purity of the final product can be easily confirmed by spectroscopic techniques. While there are potential limitations to its use, there are many potential future directions for research involving this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-furamide is widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
5-bromo-N-[3-[(3-chlorobenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O3/c19-16-8-7-15(25-16)18(24)22-14-6-2-5-13(10-14)21-17(23)11-3-1-4-12(20)9-11/h1-10H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUEISVSNSROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3464849.png)



![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3464864.png)

![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B3464874.png)
![dimethyl 5-{[(2-furoylamino)carbonothioyl]amino}isophthalate](/img/structure/B3464880.png)
![N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3464892.png)
![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3464897.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3464906.png)
![N-[3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3464913.png)
![N-{4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3464918.png)
